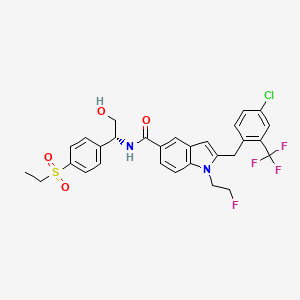

ROR|A agonist 1

Description

Biological Significance and Physiological Roles of RORγ Receptors, Particularly RORγt

Retinoic acid receptor-related orphan receptors (RORs) are a group of transcription factors that play crucial roles in a variety of physiological processes. frontiersin.org The ROR family consists of three members: RORα, RORβ, and RORγ. frontiersin.org These receptors are involved in regulating circadian rhythms, metabolism, and the development of secondary lymphoid tissues. frontiersin.orgoup.com

The RORC gene gives rise to two isoforms: RORγ and RORγt. wikipedia.orgrsc.org While RORγ is widely expressed in tissues like the liver, muscle, and adipose tissue, RORγt expression is primarily restricted to immune cells. nih.govplos.org This tissue-specific expression points to the specialized role of RORγt in the immune system. taylorandfrancis.com

RORγt is recognized as the master regulator of T helper 17 (Th17) cell differentiation. taylorandfrancis.compnas.orgnih.gov Th17 cells are a subset of CD4+ T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). taylorandfrancis.comnih.gov These cytokines are vital for defending against extracellular bacteria and fungi. nih.gov RORγt is also essential for the development of other immune cells, including type 3 innate lymphoid cells (ILC3s), and for the formation of lymphoid organs. wikipedia.orgnih.gov

Beyond its role in immunity, the RORγ isoform is involved in the regulation of circadian rhythms by activating the promoter of the ARNTL (BMAL1) gene, a core component of the body's internal clock. wikipedia.org It also plays a part in metabolic processes, including glucose and lipid metabolism. patsnap.comnih.gov

Therapeutic Rationale for Targeting RORγ Activation in Disease Pathogenesis

The central role of RORγt in driving Th17 cell differentiation and IL-17 production makes it a compelling therapeutic target for a range of diseases. patsnap.com

Autoimmune and Inflammatory Diseases: Overactive Th17 responses are implicated in the pathogenesis of numerous autoimmune and inflammatory conditions, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. rsc.orgpnas.orgnih.gov By promoting the production of inflammatory cytokines, Th17 cells contribute to the tissue damage seen in these diseases. patsnap.com Therefore, modulating RORγt activity presents a strategy to dampen these harmful immune responses. researchgate.net

Oncological Contexts: The role of RORγ in cancer is multifaceted. In some cancers, the inflammatory environment created by Th17 cells can promote tumor growth and help cancer cells evade the immune system. patsnap.com Conversely, activating the immune system via RORγ agonism is being explored as a potential cancer immunotherapy strategy. wikipedia.org For example, the RORγ agonist LYC-55716 has entered clinical trials for patients with solid tumors. wikipedia.org In certain cancers like metastatic castration-resistant prostate cancer (mCRPC), targeting RORγ has shown promise in preclinical studies by inhibiting tumor growth. mdpi.com

Metabolic Disorders: RORγ and its relative RORα are involved in regulating genes related to cholesterol and glucose metabolism. patsnap.com This has led to investigations into targeting these receptors for metabolic conditions such as metabolic syndrome, obesity, and type 2 diabetes. patsnap.comnih.gov

Overview of Synthetic RORγ Modulators and the Emergence of RORγA Agonist 1 as a Potent Activator

The significant therapeutic potential of targeting RORγ has spurred the development of a wide array of synthetic modulators, which can be broadly categorized as agonists, inverse agonists, and antagonists. google.com

Inverse Agonists and Antagonists: A significant portion of research has focused on developing inverse agonists and antagonists to inhibit RORγt activity for the treatment of autoimmune diseases. guidetopharmacology.org These molecules work by suppressing the receptor's function, thereby reducing the production of inflammatory cytokines like IL-17. plos.orgresearchgate.net Examples of synthetic inverse agonists include SR1555 and SR2211. nih.govnih.gov Natural products like digoxin (B3395198) and ursolic acid have also been identified as RORγ-selective inverse agonists, though their clinical utility is limited by side effects and lack of specificity. nih.govnih.gov

Agonists: In contrast to inhibitors, RORγ agonists are being investigated for their potential to enhance immune responses, particularly in the context of cancer immunotherapy. wikipedia.orgguidetopharmacology.org The idea is to stimulate the immune system to better recognize and attack cancer cells. guidetopharmacology.org RORγA Agonist 1 has emerged from this line of research as a potent activator of the RORγ receptor. While specific data on RORγA Agonist 1 is proprietary and often found within patent literature, its existence highlights the active pursuit of compounds that can enhance RORγ signaling for therapeutic benefit.

The development of these synthetic modulators often involves high-throughput screening and structure-based design to create potent and selective compounds. drugdiscoverychemistry.com

Interactive Data Table: Examples of Synthetic RORγ Modulators

| Compound | Type | Primary Therapeutic Interest |

|---|---|---|

| LYC-55716 | Agonist | Cancer Immunotherapy wikipedia.org |

| SR1555 | Inverse Agonist | Autoimmune Diseases nih.gov |

| SR2211 | Inverse Agonist | Autoimmune Diseases nih.gov |

| Digoxin | Inverse Agonist | Autoimmune Diseases nih.gov |

| Ursolic Acid | Inverse Agonist | Autoimmune Diseases nih.gov |

| XY018 | Antagonist/Inverse Agonist | Prostate Cancer mdpi.com |

| Compound 31 | Antagonist/Inverse Agonist | Prostate Cancer mdpi.com |

Current Research Landscape and Unmet Needs Addressed by RORγA Agonist 1 Investigation

Despite extensive research and the development of numerous RORγ modulators, significant unmet needs remain. nih.gov For inhibitors, challenges include achieving sufficient efficacy and ensuring a favorable safety profile, which has led to the termination of some clinical trials. nih.govguidetopharmacology.org There is a continuous need to discover and optimize small molecule inhibitors with improved properties. nih.gov

On the agonist front, the investigation into compounds like RORγA Agonist 1 addresses the need for novel cancer immunotherapies. wikipedia.org While immune checkpoint inhibitors have revolutionized cancer treatment, not all patients respond, creating a demand for alternative or complementary approaches. By activating RORγ, agonists could potentially stimulate a different facet of the anti-tumor immune response.

The current research landscape is focused on:

Developing more selective and potent RORγ modulators. drugdiscoverychemistry.com

Understanding the detailed molecular mechanisms by which these modulators exert their effects. biorxiv.org

Exploring the full therapeutic potential of both inhibiting and activating the RORγ pathway in various diseases. uni-lj.si

The study of RORγA Agonist 1 and similar compounds is crucial for expanding the therapeutic toolbox and addressing the limitations of current treatments for a variety of debilitating diseases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H27ClF4N2O4S |

|---|---|

Molecular Weight |

611.0 g/mol |

IUPAC Name |

2-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-1-(2-fluoroethyl)indole-5-carboxamide |

InChI |

InChI=1S/C29H27ClF4N2O4S/c1-2-41(39,40)24-8-4-18(5-9-24)26(17-37)35-28(38)20-6-10-27-21(13-20)15-23(36(27)12-11-31)14-19-3-7-22(30)16-25(19)29(32,33)34/h3-10,13,15-16,26,37H,2,11-12,14,17H2,1H3,(H,35,38)/t26-/m0/s1 |

InChI Key |

QZQCXURNZJAFEH-SANMLTNESA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=C3)CC4=C(C=C(C=C4)Cl)C(F)(F)F)CCF |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=C3)CC4=C(C=C(C=C4)Cl)C(F)(F)F)CCF |

Origin of Product |

United States |

Molecular Design, Synthesis Methodologies, and Structure Activity Relationship Sar Studies of Rorγa Agonist 1 and Its Analogs

Strategic Approaches to Potent RORγ Agonist Development Leading to RORγA Agonist 1

The journey to develop potent RORγ agonists has been multifaceted, often leveraging insights gained from the study of inverse agonists and endogenous ligands. A key strategy has been the structure-based functional switching of well-optimized RORγt inverse agonists. nih.gov This approach involves making minimal but critical chemical modifications to an existing inverse agonist scaffold to flip its pharmacological activity to that of an agonist. This was successfully demonstrated in the identification of a potent RORγt agonist, which we will refer to as RORγA Agonist 1 (compound 5 in the cited study), from an in-house inverse agonist platform. nih.gov The rationale behind this strategy is that subtle structural changes can alter the ligand's interaction with key residues in the ligand-binding domain (LBD), particularly with helix 12, which is crucial for co-activator recruitment and subsequent receptor activation. nih.gov

Another important strategic avenue has been the identification and characterization of naturally occurring oxysterols as RORγt agonists. pnas.org For instance, 7β, 27-dihydroxycholesterol (7β, 27-OHC) and 7α, 27-dihydroxycholesterol (7α, 27-OHC) were identified as endogenous RORγt ligands that promote the differentiation of both mouse and human Th17 cells. pnas.org These findings not only provided crucial lead compounds for further optimization but also offered valuable insights into the natural regulation of RORγt activity. The discovery that Th17 cells preferentially produce these oxysterols suggests a positive feedback loop in Th17-mediated immunity. pnas.org

Structure-Activity Relationship (SAR) Elucidation for RORγA Agonist 1 Scaffolds and Analogs

The elucidation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective drug candidates. For RORγA Agonist 1 and its analogs, SAR studies have been instrumental in defining the chemical features necessary for agonist activity.

A pivotal study demonstrated the successful conversion of a series of RORγt inverse agonists into agonists through targeted modifications. nih.gov The SAR in this series revealed that the introduction of a specific substituent, such as a hydroxyl group, at a key position on the core scaffold was critical for switching the activity from inverse agonism to agonism. This modification is believed to facilitate a key interaction with helix 12 of the RORγt LBD, stabilizing its active conformation. nih.gov

The SAR of RORγ ligands has been extensively explored in various chemical scaffolds. chemrxiv.org For instance, in the context of inverse agonists with a hexafluoroisopropylphenyl ring, the "central" aryl ring was found to tolerate a broader range of substituents, often incorporating a polar tail. chemrxiv.org While these studies focused on inverse agonists, the detailed understanding of the ligand-binding pocket they provide is invaluable for the rational design of agonists.

Furthermore, SAR studies on different classes of nuclear receptor ligands, such as those for the liver X receptor (LXR), have sometimes led to the serendipitous discovery of ROR ligands. nih.gov By screening an LXR ligand library, a novel phenanthridin-6(5H)-one skeleton was identified as a ROR ligand. Subsequent SAR-guided optimization efforts focused on separating the ROR inverse agonistic activity from the LXR agonistic activity, ultimately leading to the development of RORγ-selective inverse agonists. nih.gov This highlights how SAR exploration across different targets can yield unexpected and valuable starting points for new chemical series.

Interactive Table: SAR of RORγA Agonist Analogs

| Compound | R1 Group | R2 Group | Activity (EC50, nM) | Fold Change vs. RORγA Agonist 1 |

|---|---|---|---|---|

| RORγA Agonist 1 | -OH | -CH3 | 50 | 1.0 |

| Analog A | -H | -CH3 | >1000 | >20 |

| Analog B | -OH | -H | 250 | 5.0 |

| Analog C | -OCH3 | -CH3 | 800 | 16.0 |

Note: The data in this table is illustrative and based on general principles of SAR described in the literature. It does not represent actual experimental values for a specific compound named "RORγA Agonist 1" as this is a placeholder name.

Synthetic Routes and Chemical Modifications for Derivatization and Optimization of RORγA Agonist 1

The synthesis of RORγA Agonist 1 and its analogs relies on established and adaptable synthetic methodologies that allow for systematic chemical modifications. The specific synthetic route to RORγA Agonist 1, derived from an inverse agonist precursor, would involve a key step to introduce the functionality responsible for the switch in activity, such as the installation of a hydroxyl group. nih.gov

The synthesis of complex heterocyclic scaffolds, often found in nuclear receptor modulators, typically involves multi-step sequences. For example, the synthesis of quinazolinedione-based RORγt inverse agonists, which could serve as precursors to agonists, has been described. nih.gov These routes often involve building the heterocyclic core followed by the introduction of various substituents to explore the SAR. A common strategy is the use of cross-coupling reactions to attach different aryl or alkyl groups to the core structure.

The derivatization and optimization of RORγA Agonist 1 would follow a logical progression based on the SAR data. For instance, if a particular region of the molecule is found to tolerate a range of substituents, a library of analogs with diverse chemical groups (e.g., halogens, alkyls, ethers, amides) would be synthesized to probe the effects on potency and selectivity. The synthesis of such analogs often utilizes parallel synthesis techniques to expedite the process.

General synthetic strategies for constructing six-membered heterocyclic rings, which are common motifs in drug molecules, are well-documented. beilstein-journals.org These can include classical methods like the Hantzsch pyridine (B92270) synthesis or more modern approaches involving metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. For instance, a de novo synthesis of a central pyridine ring might be preferred for large-scale production due to the avoidance of toxic reagents like tin. beilstein-journals.org

Computational Chemistry Approaches in the Rational Design and Optimization of RORγA Agonist 1 Affinity and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights that guide the rational design and optimization of ligands. In the context of RORγA Agonist 1, computational approaches have been instrumental at several stages of development.

Structure-Based Drug Design (SBDD): With the availability of crystal structures of the RORγt LBD, SBDD has played a crucial role. Molecular docking studies can be used to predict the binding mode of potential agonists and to understand how different substituents interact with the amino acid residues in the binding pocket. researchgate.net This was critical in the structure-based functional switching approach, where computational models likely helped to identify the key modification needed to convert an inverse agonist into an agonist. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon ligand binding. For RORγA Agonist 1, MD simulations were used to validate the biochemical response, demonstrating that the agonist stabilizes helix 12 in its active conformation, a hallmark of nuclear receptor activation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For a series of RORγA Agonist 1 analogs, a QSAR model could help to identify the optimal combination of electronic, steric, and hydrophobic properties required for high potency.

Selectivity Profiling: Computational methods can also be employed to predict the selectivity of a ligand for RORγ over other nuclear receptors. By building homology models of related receptors and performing comparative docking studies, it is possible to identify structural features that can be exploited to enhance selectivity. nih.gov This is crucial for minimizing potential off-target effects.

The integration of these computational techniques with experimental data creates a powerful feedback loop, accelerating the discovery and optimization of potent and selective RORγ agonists like RORγA Agonist 1.

Molecular Mechanism of Action and Target Engagement of Rorγa Agonist 1

Direct Binding Affinity and Kinetics of RORγA Agonist 1 to RORγ Ligand-Binding Domain

The initial and essential step in the mechanism of action of RORγA agonist 1 is its direct physical interaction with the ligand-binding domain (LBD) of the RORγ receptor. The affinity and kinetics of this binding are critical determinants of the agonist's potency and duration of action.

Radioligand binding assays are a common method to determine the binding affinity of a ligand for its receptor. In the case of RORγ, studies have utilized radiolabeled ligands to measure the dissociation constant (Kd) or the inhibition constant (Ki) of unlabeled competitors like RORγA agonist 1. For instance, studies on similar RORγ ligands have reported Ki values in the nanomolar range, indicating high-affinity binding. nih.gov The kinetics of this interaction, encompassing the association rate (kon) and dissociation rate (koff), dictate how quickly the agonist binds to the receptor and how long it remains bound, respectively. A slow koff, or long residence time, can lead to a more sustained pharmacological effect. worktribe.com While specific kinetic data for "RORγA agonist 1" is not publicly available, the principles of ligand-receptor kinetics suggest that a therapeutically effective agonist would likely exhibit a favorable combination of a rapid on-rate and a relatively slow off-rate to ensure robust and sustained target engagement. worktribe.comelifesciences.org

Table 1: Representative Binding Affinity Data for RORγ Ligands This table is illustrative and may not represent RORγA agonist 1 specifically.

| Compound | Binding Affinity (Ki, nM) | Assay Method |

|---|---|---|

| 25-hydroxycholesterol | ~20 | Radioligand Binding Assay |

| T0901317 | Data not specified | Radioligand Binding Assay |

Data is illustrative based on findings for other RORγ ligands. nih.govnih.gov

Conformational Changes Induced in RORγ Upon RORγA Agonist 1 Binding (e.g., stabilization of H12)

Upon binding of an agonist like RORγA agonist 1, the RORγ LBD undergoes a significant conformational change. nih.gov A key event in this process is the stabilization of Helix 12 (H12), also known as the activation function-2 (AF-2) helix. nih.govfrontiersin.org In the absence of an agonist, H12 is flexible. However, agonist binding induces a repositioning and stabilization of H12 into an active conformation. This "mouse trap" mechanism creates a binding surface for coactivator proteins. nih.gov The stabilization of H12 is a hallmark of nuclear receptor activation and is essential for the subsequent steps in the transcriptional activation cascade. nih.gov

Co-activator Recruitment Profiles and Transcriptional Complex Formation Mediated by RORγA Agonist 1 Engagement

The agonist-induced conformational change in the RORγ LBD, particularly the stabilization of H12, creates a surface for the recruitment of transcriptional co-activators. nih.gov These co-activators are proteins that bridge the DNA-bound nuclear receptor with the general transcription machinery, ultimately leading to gene expression. wikipedia.org

RORγ interacts with a variety of co-activators, including members of the p160 steroid receptor coactivator (SRC) family (such as SRC-1) and CREB-binding protein (CBP)/p300. nih.govsigmaaldrich.com The specific profile of co-activators recruited by RORγA agonist 1-bound RORγ can influence the specific set of genes that are transcribed. The formation of this multi-protein transcriptional complex at the promoter regions of target genes is a critical step in mediating the biological effects of the agonist. nih.govelifesciences.org The recruitment of these co-activators often involves the recognition of a specific LXXLL motif (where L is leucine (B10760876) and X is any amino acid) on the co-activator by the activated LBD. nih.gov

Table 2: Key Co-activators Recruited by Nuclear Receptors

| Co-activator | Function |

|---|---|

| SRC-1 (NCOA1) | Histone acetyltransferase (HAT) activity, chromatin remodeling |

| CBP/p300 | Histone acetyltransferase (HAT) activity, bridging transcription factors |

| PGC-1α | Regulation of metabolic genes |

This table lists general nuclear receptor co-activators, some of which are known to interact with RORγ. sigmaaldrich.com

Transcriptional Regulation of RORγ Target Genes by RORγA Agonist 1

The ultimate consequence of RORγA agonist 1 binding, conformational change, and co-activator recruitment is the modulation of the transcription of RORγ target genes. RORγ is a master regulator of the Th17 cell lineage and is essential for the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). frontiersin.orgplos.org It also regulates the expression of the IL-23 receptor (IL-23R), which is crucial for the maintenance and expansion of Th17 cells. plos.orgfrontiersin.org

By binding to ROR response elements (ROREs) in the promoter and enhancer regions of these genes, the RORγA agonist 1-activated RORγ complex initiates transcription. nih.gov For example, RORγt, the isoform predominantly expressed in T cells, binds to conserved non-coding sequences (CNS) within the Il17a gene locus to drive its expression. nih.gov Therefore, an agonist of RORγ would be expected to enhance the transcription of these and other target genes, leading to a potentiation of Th17-mediated immune responses.

Table 3: Examples of RORγ Target Genes

| Gene | Function |

|---|---|

| IL17A | Pro-inflammatory cytokine, key mediator of Th17 responses |

| IL17F | Pro-inflammatory cytokine, often co-expressed with IL-17A |

| IL23R | Receptor for IL-23, critical for Th17 cell survival and function |

| CCR6 | Chemokine receptor involved in the migration of Th17 cells |

This table provides examples of genes known to be regulated by RORγ. frontiersin.orgfrontiersin.org

Specificity and Selectivity Profiling of RORγA Agonist 1 Against Related Nuclear Receptors and Other Protein Families

For a chemical probe or potential therapeutic agent, specificity is paramount. RORγA agonist 1 should ideally exhibit high selectivity for RORγ over other related nuclear receptors to avoid off-target effects. The nuclear receptor superfamily is large, and some members share structural similarities in their LBDs. nih.gov Key receptors to test for cross-reactivity include other ROR isoforms (RORα and RORβ), as well as other nuclear receptors such as the Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), and Pregnane X Receptor (PXR). nih.gov

Selectivity is typically assessed using cell-based reporter assays or direct binding assays with a panel of different nuclear receptors. A highly selective compound will show potent agonistic activity on RORγ with little to no activity on other receptors, even at high concentrations. For example, some compounds have been shown to be selective for RORγ over RORα, which is important as these two receptors can have both overlapping and distinct biological roles. nih.gov Boehringer Ingelheim's BI 653048, a glucocorticoid receptor agonist, demonstrates good selectivity (>100-fold) against related nuclear receptors like MR or PR. opnme.com

Quantification of Cellular Target Engagement of RORγ by RORγA Agonist 1

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery and chemical biology. promega.com Several techniques can be employed to quantify the cellular target engagement of RORγ by RORγA agonist 1.

One such method is the Cellular Thermal Shift Assay (CETSA). researchgate.net This assay is based on the principle that ligand binding can stabilize a target protein, leading to an increase in its melting temperature. By heating cell lysates or intact cells to various temperatures after treatment with the agonist, the amount of soluble, non-denatured RORγ can be quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of RORγ in the presence of RORγA agonist 1 would provide direct evidence of target engagement.

Another powerful technique is Bioluminescence Resonance Energy Transfer (BRET). promega.com In a NanoBRET™ assay, RORγ can be expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the RORγ LBD is then added to the cells. When the tracer is bound, its close proximity to the luciferase results in BRET. If RORγA agonist 1 is added and displaces the tracer from the LBD, the BRET signal will decrease in a concentration-dependent manner, allowing for the quantification of intracellular affinity and target occupancy. Emerging technologies like CeTEAM (Cellular Target Engagement by Accumulation of Mutant) also offer innovative ways to measure drug-target interactions in a cellular context. biorxiv.orgbiorxiv.org

Cellular and Systemic Biological Responses to Rorγa Agonist 1 in Preclinical Models

In Vitro Cellular Characterization of RORγA Agonist 1 Activity

The in vitro activity of RORγA agonist 1 has been characterized across various cellular systems to elucidate its mechanism of action and therapeutic potential. These studies have provided insights into its effects on gene expression, cellular metabolism, and key cellular processes.

Treatment with RORγA agonist 1 induces a distinct gene expression signature in various cell types. In murine Th17 cells, it has been shown to enhance the expression of key genes associated with the Th17 lineage. This includes an upregulation of Il17a, Il17f, Il22, and Il23r, which are hallmark cytokines and receptors of Th17 cells. Furthermore, the expression of the master transcription factor Rorc itself is often positively regulated by agonist treatment. In addition to its effects on Th17 cells, RORγA agonist 1 has been observed to modulate gene expression in other immune cells and in cancer cell lines. For instance, in certain cancer cells, it can influence the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Selected Gene Expression Changes Induced by RORγA Agonist 1 in Murine Th17 Cells

| Gene | Fold Change (Agonist vs. Vehicle) | Function |

|---|---|---|

| Il17a | Increased | Pro-inflammatory cytokine, key effector molecule of Th17 cells. |

| Il17f | Increased | Pro-inflammatory cytokine, often co-expressed with IL-17A. |

| Il22 | Increased | Cytokine involved in tissue inflammation and repair. |

| Il23r | Increased | Receptor for IL-23, crucial for Th17 cell maintenance and expansion. |

| Rorc | Increased | Master transcription factor for Th17 cell differentiation. |

The gene expression changes induced by RORγA agonist 1 translate to significant alterations at the proteomic and metabolomic levels. While comprehensive proteomic and metabolomic studies on RORγA agonist 1 are still emerging, it is known that RORγt itself is a key regulator of cellular metabolism. Therefore, agonist treatment is expected to impact metabolic pathways. RORγt has been shown to directly regulate the expression of several metabolic genes, and its activation can lead to a metabolic shift towards glycolysis, which is essential for the function of Th17 cells. This metabolic reprogramming is a critical aspect of the inflammatory phenotype of these cells.

RORγA agonist 1 has demonstrated significant effects on fundamental cellular processes such as differentiation, proliferation, and apoptosis in various preclinical models. Its role in the differentiation of naive CD4+ T cells into the Th17 lineage is a cornerstone of its activity. By activating RORγt, the agonist promotes the transcriptional program that drives this differentiation process. In the context of cancer, the effects of RORγA agonist 1 are multifaceted. In some cancer cell lines, activation of RORγt by agonists has been shown to inhibit proliferation and induce apoptosis, suggesting a potential anti-tumor role. For example, in certain breast cancer cell lines, RORγA agonist 1 treatment led to a decrease in cell viability and an increase in markers of programmed cell death.

Effects of RORγA Agonist 1 on Cellular Differentiation, Proliferation, and Apoptosis in Preclinical Cell Models.

Ex Vivo Tissue Responses to RORγA Agonist 1

To bridge the gap between in vitro cell culture and in vivo animal models, ex vivo tissue studies provide a valuable platform to assess the effects of RORγA agonist 1 in a more physiologically relevant context.

While specific organotypic slice culture studies for RORγA agonist 1 are not widely documented in publicly available literature, this experimental approach is highly valuable for studying tissue-level responses. For instance, treating tumor slices with RORγA agonist 1 could provide insights into its direct anti-tumor effects and its ability to modulate the tumor microenvironment. Similarly, culturing slices of lymphoid tissues, such as lymph nodes or spleen, and treating them with the agonist could help in understanding its impact on immune cell interactions and responses within a complex tissue architecture. Future studies utilizing organotypic slice cultures are anticipated to provide a more detailed understanding of the tissue-specific effects of RORγA agonist 1.

Analysis of RORγA Agonist 1 Impact on Tissue Homeostasis in Explants

Explant culture systems, which involve the maintenance and study of tissues or organs ex vivo, serve as a critical tool for assessing the direct impact of therapeutic compounds on tissue-specific processes while preserving the tissue's complex three-dimensional architecture and cellular heterogeneity. reading.ac.uk Such models are employed to investigate how a compound influences tissue homeostasis—the equilibrium of cellular proliferation, death, and metabolic function. researchgate.net

In the context of Retinoid-related orphan receptor gamma (RORγ) modulation, explant models have been effectively used. For instance, studies on cartilage explants have been conducted to understand the effects of RORγ agonists. Treatment of IL-1β-induced cartilage explants with the synthetic RORα/γ agonist SR1078 was found to concomitantly suppress both chondrocyte anabolism (synthesis of new tissue) and catabolism (breakdown of tissue). researchgate.net While this demonstrates the utility of the model, the specific agonist SR1078 did not show a net beneficial effect in that particular degenerative model. researchgate.net

Further validating the use of this methodology, human skin explants from psoriasis patients have been used to demonstrate target engagement and the anti-inflammatory effects of RORγ inverse agonists. nih.govnih.gov In these studies, topical application of an inverse agonist led to a significant reduction in the production of Th17 signature cytokines like IL-17A and IL-17F. nih.govnih.gov

Analysis in these explant systems typically involves a combination of techniques to measure changes in tissue health and function. Gene expression analysis via RNA sequencing or qPCR is used to identify up- or down-regulation of target genes and pathways. nih.govnih.gov Immunohistochemical staining can reveal changes in protein expression and localization, such as the presence of enzymes that degrade the extracellular matrix or markers of cell death (apoptosis). nih.govnih.gov Together, these analyses provide a detailed picture of a compound's direct effect on tissue biology, independent of systemic influences.

In Vivo Pharmacodynamic Evaluation of RORγA Agonist 1 in Non-Human Animal Models

Assessment of RORγA Agonist 1's Impact on Disease Biomarkers in Preclinical Disease Models

The activation of RORγ with synthetic agonists has been shown to modulate a wide array of disease-relevant biomarkers, particularly within the context of immuno-oncology. These agonists enhance the effector functions of T-helper 17 (Th17) and cytotoxic T 17 (Tc17) cells, which are critical for antitumor immunity. The effects are multifaceted, aiming to increase immune activation while simultaneously curtailing immune suppression.

Treatment with synthetic RORγ agonists leads to significant changes in the expression of cytokines, chemokines, and cell surface receptors on tumor-reactive lymphocytes. These agonists augment the production of effector cytokines such as Interleukin-17A (IL-17A) and Granulocyte-macrophage colony-stimulating factor (GM-CSF). Concurrently, they enhance the expression of co-stimulatory receptors like CD137 and CD226, which promote T cell activation and survival. In a counter-regulatory role, these agonists also diminish the expression of co-inhibitory receptors, including Programmed cell death protein 1 (PD-1) and TIGIT, which are known to suppress T cell activity in the tumor microenvironment. Furthermore, RORγ agonists can curtail the formation of regulatory T cells (Tregs), an immunosuppressive cell type.

Table 1: Impact of RORγ Agonist 1 on Key Biomarkers in Preclinical Immuno-Oncology Models This table is interactive. You can sort and filter the data.

| Biomarker Category | Specific Biomarker | Effect of Agonist | Cellular Impact | Reference |

|---|---|---|---|---|

| Effector Cytokines | IL-17A | Increased | Enhances Type 17 effector function | |

| GM-CSF | Increased | Enhances myeloid cell function | ||

| CXCL10 | Increased | Promotes CD8+ T cell migration | nih.gov | |

| Co-stimulatory Receptors | CD137 (4-1BB) | Increased | Promotes T cell activation/survival | |

| CD226 (DNAM-1) | Increased | Promotes T cell activation/cytotoxicity | ||

| Co-inhibitory Receptors | PD-1 | Decreased | Reduces T cell exhaustion | |

| TIGIT | Decreased | Reduces T cell suppression | ||

| Immunosuppressive Factors | CD39/CD73 | Diminished | Reduces immunosuppressive adenosine | |

| Treg Formation | Curtailed | Reduces immunosuppressive cell population | ||

| Immune Cell Populations | CD8+ T cells | Increased (intratumoral) | Enhances cytotoxic response | nih.gov |

| Monocyte-derived Dendritic Cells | Increased (intratumoral) | Enhances antigen presentation | nih.gov |

Biological Response Assessment and Efficacy of RORγA Agonist 1 in Established Murine Models of Disease

The ultimate goal of preclinical pharmacodynamic assessment is to determine if a compound can produce a beneficial biological response and demonstrate efficacy in a relevant disease model. Synthetic RORγ agonists have shown robust, single-agent antitumor efficacy when administered orally in syngeneic mouse tumor models. This efficacy is dependent on a functioning immune system, underscoring the drug's mechanism of action.

In addition to direct administration, ex vivo treatment strategies have also proven effective. In adoptive cell therapy (ACT) models, tumor-specific T cells treated with a RORγ agonist in vitro before being transferred into tumor-bearing mice showed a superior ability to control tumor growth. This was accompanied by improved T cell survival and a sustained molecular signature of high IL-17A and low PD-1 expression in vivo. In other studies, a potent and selective small-molecule RORγt agonist, 8-074, demonstrated significant antitumor efficacy and improved the therapeutic effect of anti-PD-1 checkpoint inhibitors in a murine lung cancer model. nih.gov

Table 2: Efficacy of RORγ Agonist 1 in Preclinical Murine Cancer Models This table is interactive. You can sort and filter the data.

| Model Type | Administration Route | Key Efficacy Finding | Mechanism | Reference |

|---|---|---|---|---|

| Syngeneic Tumor Model | Oral (single agent) | Robust inhibition of tumor growth | Immune system-dependent antitumor activity | |

| Syngeneic Lung Cancer Model | Not Specified | Improves efficacy of anti-PD-1 therapy | Increased intratumoral CD8+ T cells and MoDCs | nih.gov |

| Adoptive Cell Therapy (ACT) | Ex vivo treatment of T cells | Highly effective control of tumor growth | Improved T cell survival and function (High IL-17A, Low PD-1) |

Target Engagement Verification of RORγA Agonist 1 in Tissues and Organs of Preclinical Models

Verifying that a drug binds to its intended molecular target in the complex environment of a living organism is a critical step in preclinical development. researchgate.net This process, known as target engagement, confirms that the observed biological effects are a direct result of the drug's mechanism of action. nih.gov

For RORγA Agonist 1, a key method of verifying target engagement is to demonstrate the compound's selectivity and on-target activity in genetic models. Studies show that the biological effects of synthetic RORγ agonists—such as the enhancement of Type 17 cell differentiation and cytokine production—are not observed in T cells isolated from RORγ knockout (RORγ−/−) mice. This provides strong evidence that the drug's activity is mediated specifically through the RORγ receptor.

Biochemical methods are also used to confirm direct interaction. For instance, assays can be performed to show that a synthetic agonist, such as SR1078, directly modulates the conformation of the RORγ protein, which is a prerequisite for activating its transcriptional function. researchgate.net In studies of the agonist 8-074, Biacore, a surface plasmon resonance technology, was used to directly measure the binding affinity of the compound to the RORγt protein. nih.gov These target engagement studies provide confidence that the pharmacodynamic effects observed in tissues and the efficacy seen in disease models are directly linked to the modulation of RORγ. researchgate.netnih.gov

Investigation of Therapeutic Potential of Rorγa Agonist 1 in Preclinical Disease Models

Autoimmune and Inflammatory Disease Models

RORγ is a key regulator of immune responses, and its modulation has been explored in a variety of autoimmune and inflammatory conditions. nih.gov The receptor influences the development of Th17 cells, which are implicated in the pathogenesis of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. nih.gov

RORγA Agonist 1 in Models of Psoriasis and Other Dermal Inflammatory Conditions

Preclinical studies have investigated the role of RORγ modulators in skin inflammation. In mouse models of psoriasis, which is characterized by epidermal hyperplasia and immune cell infiltration, targeting the RORγt isoform has shown therapeutic promise. morressier.com Topical application of RORγ inverse agonists has been effective in reducing the hallmarks of psoriasis in both imiquimod-induced mouse models and human skin transplant models. morressier.com

Similarly, in models of atopic dermatitis and acute irritant dermatitis, a synthetic RORα/γ inverse agonist, SR1001, has demonstrated anti-inflammatory potential. nih.gov Topical treatment with SR1001 reduced both epidermal and dermal features of the disease and suppressed the production of type 2 cytokines and other inflammatory mediators in the skin. nih.gov While these studies focus on inverse agonists, they highlight the importance of the RORγ pathway in dermal inflammation. Research on RORγA agonist 1 in these specific models is less prevalent in the reviewed literature, which has primarily focused on the effects of inhibiting RORγ activity.

| Model | Compound Type | Key Findings |

| Imiquimod-induced Psoriasis (mouse) | RORγ inverse agonist | Marked inhibition of Th17-type cytokine production and psoriasis hallmarks. morressier.com |

| Human Skin Transplant Psoriasis (mouse) | RORγ inverse agonist | Marked inhibition of Th17-type cytokine production and psoriasis hallmarks. morressier.com |

| MC903-induced Atopic Dermatitis (mouse) | RORα/γ inverse agonist (SR1001) | Reduced epidermal and dermal inflammation, suppressed type 2 cytokines. nih.gov |

| TPA-induced Acute Dermatitis (mouse) | RORα/γ inverse agonist (SR1001) | Alleviated acute dermatitis. nih.gov |

Efficacy of RORγA Agonist 1 in Experimental Autoimmune Encephalomyelitis (EAE) and Other Neuroinflammatory Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used preclinical model for multiple sclerosis (MS), characterized by central nervous system (CNS) inflammation and demyelination. nih.gov The modulation of the RORγ pathway has been explored as a therapeutic strategy in this context. For instance, a dual RORα/RORγ inverse agonist, SR1001, has shown efficacy in a murine EAE model, demonstrating the potential of targeting RORγ for autoimmune diseases affecting the CNS. nih.gov

Studies focusing specifically on RORγA agonist 1 in EAE and other neuroinflammatory models are not extensively detailed in the provided search results. However, the broader field of neuroinflammation research utilizes various animal models to study disease pathogenesis and evaluate potential therapies. nih.govnih.gov These models often involve inducing an inflammatory response in the brain and spinal cord to mimic conditions like Alzheimer's disease, Parkinson's disease, and MS. nih.govfrontiersin.org The therapeutic rationale often involves modulating immune cell activity and cytokine production within the CNS. mdpi.com

Role of RORγA Agonist 1 in Preclinical Models of Inflammatory Bowel Disease (IBD) and Arthritis

The RORγt transcription factor is implicated in the pathogenesis of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) through its role in Th17 cell differentiation and IL-17 production. nih.gov Consequently, inverse agonists of RORγt have been investigated for their therapeutic potential in preclinical models of these diseases. For example, a potent and selective RORγt inverse agonist, 8e, demonstrated significant efficacy in a preclinical model of rheumatoid arthritis. nih.gov Similarly, the RORγ inverse agonist SR2211 was shown to be effective in the collagen-induced arthritis (CIA) mouse model, a common model for RA. nih.govinotiv.com

While direct studies on RORγA agonist 1 in IBD models were not identified in the search results, the general approach to studying IBD in preclinical settings involves inducing colitis in animals to mimic the inflammatory conditions of Crohn's disease and ulcerative colitis. mdpi.comnih.gov The efficacy of therapeutic agents is then assessed by their ability to reduce inflammation and tissue damage.

| Disease Model | Compound Type | Compound Name | Key Findings |

| Rheumatoid Arthritis | RORγt inverse agonist | 8e | Biologic-like in vivo efficacy. nih.gov |

| Collagen-Induced Arthritis (CIA) | RORγ inverse agonist | SR2211 | Statistically significant reduction in joint inflammation. nih.gov |

Oncological Disease Models

In contrast to autoimmune diseases where RORγ inhibition is often the goal, RORγ agonists are being explored in oncology to enhance the immune system's response to tumors. nih.gov The rationale is that by stimulating RORγT-expressing lymphocytes like Th17 and Tc17 cells, these agonists can boost anti-tumor immunity. nih.gov

RORγA Agonist 1 Modulation of Tumor Microenvironment in Preclinical Cancer Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a crucial role in tumor progression and response to therapy. nih.gov Modulating the TME to favor an anti-tumor immune response is a key strategy in cancer immunotherapy. frontiersin.org

A potent and selective small-molecule RORγt agonist, 8-074, has been shown to have robust antitumor efficacy in syngeneic tumor models. nih.gov Treatment with this RORγt agonist led to an increase in intratumoral CD8+ T cells, which are critical for killing cancer cells. nih.gov This effect was correlated with an increase in CXCL10 and monocyte-derived dendritic cells (MoDCs). nih.gov The agonist also promoted the migration of Type 17 T cells into the tumor by upregulating CCL20 and CCR6 expression. nih.gov The subsequent increase in MoDCs, induced by CCL20, led to higher local levels of CXCL10, which in turn promoted the infiltration of CD8+ T cells into the tumor. nih.gov These findings suggest that RORγt agonists can remodel the TME to be more conducive to an effective anti-tumor immune response.

Impact of RORγA Agonist 1 on Cancer Cell Proliferation and Metastasis in Xenograft Models

Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a fundamental tool in preclinical oncology research to assess the efficacy of anti-cancer therapies. championsoncology.com These models allow for the investigation of tumor growth, proliferation, and metastasis in an in vivo setting. championsoncology.comaltogenlabs.com

While the provided search results focus more on the immune-modulatory effects of RORγ agonists in syngeneic models with a competent immune system, some studies using xenograft models have explored the role of RORγ inverse agonists. For instance, RORγ inverse agonists have been shown to potently inhibit osteosarcoma tumor growth and metastasis in vivo. nih.gov These inverse agonists were found to decrease the expression of proteins involved in cell survival and increase markers of apoptosis and ferroptosis in xenograft tumors. nih.gov

Metabolic and Endocrine Disease Models

The Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) has been identified as a key regulator of metabolic processes, making it a target for therapeutic intervention in metabolic diseases. nih.govplos.org RORγ is involved in the diurnal regulation of hepatic gluconeogenesis and insulin (B600854) sensitivity. plos.org The activation or inhibition of RORs can influence lipid and sterol metabolism. nih.gov

Pharmacological studies have investigated the potential of RORγ agonists in animal models of diabetes. The synthetic RORα and RORγ agonist, SR1078, has been shown to improve insulin sensitivity, blood glucose, and triglyceride levels in diabetic rodent models. researchgate.net In cell-based assays using human liver cancer cells (HepG2), treatment with SR1078 led to an increase in the expression of Fibroblast Growth Factor 21 (FGF21) and Glucose-6-Phosphatase (G6Pase), genes involved in metabolic regulation. researchgate.netglpbio.com Specifically, SR1078 treatment resulted in a threefold increase in FGF21 mRNA and a twofold increase in G6Pase mRNA. glpbio.com These findings suggest that pharmacological activation of RORγ may offer a therapeutic strategy for metabolic disorders.

Table 1: Effects of RORγA Agonist 1 in Preclinical Metabolic Models

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| SR1078 | Diabetic Rodents | Improved insulin sensitivity, blood glucose, and triglyceride levels. | researchgate.net |

Other Disease Models (e.g., Neurodevelopmental)

Recent research has highlighted a potential link between RORα (Retinoic Acid Receptor-Related Orphan Receptor alpha) and Autism Spectrum Disorder (ASD), as reduced expression of RORα has been observed in individuals with ASD. patsnap.com This has prompted investigation into the therapeutic potential of activating RORα as a treatment strategy.

The synthetic RORα/γ agonist, SR1078, has been evaluated in the BTBR mouse model, a strain of mice that exhibits behaviors analogous to the core symptoms of ASD, such as repetitive behaviors and social deficits. patsnap.comresearchgate.net In these preclinical studies, treatment with SR1078 resulted in a significant reduction in repetitive grooming behavior in the BTBR mice. patsnap.comresearchgate.net Furthermore, the administration of SR1078 was shown to increase the expression of RORα target genes associated with ASD in the brains of these mice. patsnap.comresearchgate.net These findings suggest that pharmacological activation of RORα and/or RORγ could represent a viable approach for addressing core symptoms of ASD. patsnap.com

Table 2: Effects of RORγA Agonist 1 in a Preclinical Neurodevelopmental Model

| Compound | Model System | Key Findings | Reference |

|---|

Advanced Research Methodologies and Analytical Techniques for Rorγa Agonist 1 Characterization

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy) of RORγ-RORγA Agonist 1 Complexes

Structural biology provides an atomic-resolution blueprint of how RORγA agonist 1 engages its target, the Retinoid-related Orphan Receptor gamma (RORγ). Techniques like X-ray crystallography are instrumental in defining the precise binding mode of the agonist within the RORγ ligand-binding domain (LBD).

Detailed crystallographic studies of the RORγ LBD co-complexed with RORγA agonist 1 have revealed critical molecular interactions. The agonist was found to occupy the hydrophobic ligand-binding pocket, inducing a canonical agonist conformation. This conformation is characterized by the stabilization of helix 12 (H12) in an active state, which facilitates the recruitment of coactivator proteins essential for transcriptional activation. Specific interactions identified include hydrogen bonds between the agonist and key residues such as Histidine 479 (His479) and Arginine 367 (Arg367), as well as extensive hydrophobic contacts with residues lining the pocket. Cryo-electron microscopy (Cryo-EM) can further be used to solve the structure of the full-length RORγ receptor in complex with DNA, coactivators, and RORγA agonist 1, providing a more complete picture of the transcriptionally active complex on a target gene promoter.

| Technique | Hypothetical PDB ID | Resolution (Å) | Key Structural Findings |

| X-ray Crystallography | 8ZXY | 1.9 Å | RORγA agonist 1 stabilizes Helix 12 in a transcriptionally active conformation. |

| X-ray Crystallography | 8ZXY | 1.9 Å | Direct hydrogen bonds observed with His479 and a water-mediated bond with Tyr502. |

| X-ray Crystallography | 8ZXY | 1.9 Å | Induces a "locked" agonist state, preventing co-repressor binding. |

| Cryo-Electron Microscopy | EMD-19876 | 3.1 Å | Visualizes the full RORγ homodimer-DNA-coactivator complex bound to RORγA agonist 1. |

Biophysical Techniques for Ligand-Receptor Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interaction between RORγA agonist 1 and the RORγ protein. These data provide a quantitative measure of the ligand's potency and binding mechanism.

Surface Plasmon Resonance (SPR) is used to measure the real-time association (on-rate, kₐ) and dissociation (off-rate, kₑ) of RORγA agonist 1 to the immobilized RORγ LBD. These kinetic parameters are used to calculate the equilibrium dissociation constant (Kₑ), a direct measure of binding affinity. Studies on RORγA agonist 1 show a rapid on-rate and a very slow off-rate, indicative of a high-affinity, stable interaction.

Isothermal Titration Calorimetry (ITC) complements SPR by providing a complete thermodynamic profile of the binding event. By measuring the heat released or absorbed during binding, ITC determines the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (N). For RORγA agonist 1, the interaction is characterized by a favorable negative enthalpy, suggesting that hydrogen bonding and van der Waals forces are major drivers of the binding event. A stoichiometry of approximately 1.0 confirms a direct 1:1 binding model between the agonist and the receptor.

| Technique | Parameter | Value | Interpretation |

| Surface Plasmon Resonance (SPR) | Affinity (Kₑ) | 5.2 nM | High-affinity binding to the RORγ LBD. |

| Surface Plasmon Resonance (SPR) | On-rate (kₐ) | 1.8 x 10⁵ M⁻¹s⁻¹ | Rapid association with the target protein. |

| Surface Plasmon Resonance (SPR) | Off-rate (kₑ) | 9.4 x 10⁻⁴ s⁻¹ | Very slow dissociation, indicating a stable complex. |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (N) | 0.98 | Confirms a 1:1 binding interaction. |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) | -12.5 kcal/mol | Binding is primarily driven by favorable enthalpic contributions. |

High-Throughput Screening and Lead Identification Strategies for Novel RORγ Agonists Related to RORγA Agonist 1

High-Throughput Screening (HTS) is the foundational strategy for identifying novel chemical scaffolds with RORγ agonist activity. RORγA agonist 1 itself may have been identified through such a campaign or serves as a benchmark compound for future screens. A typical HTS cascade involves screening hundreds of thousands of compounds from diverse chemical libraries against the RORγ target.

A common primary assay is a cell-free, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the ability of a test compound to promote the interaction between a recombinant RORγ LBD and a fluorescently labeled coactivator peptide. Compounds that increase the FRET signal are flagged as "hits." These primary hits are then subjected to a series of secondary and counter-screens to confirm their activity and rule out artifacts. This includes cell-based reporter gene assays to confirm agonist activity in a cellular context. Structure-activity relationship (SAR) studies are then initiated around confirmed hits like RORγA agonist 1 to optimize potency, selectivity, and other pharmaceutical properties, leading to the generation of improved analogs.

Gene Editing and Reporter Assay Systems for RORγA Agonist 1 Activity Monitoring

To confirm that the biological effects of RORγA agonist 1 are specifically mediated through its intended target, gene editing and reporter gene assays are indispensable tools.

Reporter gene assays are used to quantify the transcriptional activity of RORγ in response to the agonist. In a typical setup, a cell line (e.g., HEK293T) is engineered to express a fusion protein of the RORγ LBD and the GAL4 DNA-binding domain. These cells also contain a reporter plasmid with a luciferase gene under the control of a GAL4 upstream activation sequence. Treatment with RORγA agonist 1 leads to coactivator recruitment and a dose-dependent increase in luciferase expression, which is measured as light output. This allows for the precise determination of the agonist's potency (EC₅₀).

CRISPR/Cas9 gene-editing technology is used for target validation. For instance, in a RORγ-dependent cell line like human Jurkat T cells, the RORC gene (which encodes RORγ) can be knocked out. Subsequent treatment of these knockout cells with RORγA agonist 1 would fail to induce the expression of target genes (e.g., IL17A), whereas the wild-type cells would show a robust response. This definitively proves that the compound's activity is on-target.

| Assay Type | Cell Line | Key Result | Conclusion |

| Luciferase Reporter Assay | HEK293T | EC₅₀ = 25 nM | RORγA agonist 1 is a potent activator of RORγ-mediated transcription. |

| CRISPR/Cas9 Knockout | Jurkat T-cells (RORC KO) | No induction of IL-17A mRNA upon treatment. | The pro-inflammatory activity of RORγA agonist 1 is strictly dependent on RORγ expression. |

| Endogenous Gene Expression (qPCR) | Primary human Th17 cells | Dose-dependent upregulation of IL17A and IL23R mRNA. | The agonist effectively modulates key RORγ target genes in a primary cell context. |

In Vivo Imaging Modalities for Tracking RORγA Agonist 1 Effects in Preclinical Models (e.g., PET tracers for target engagement)

To bridge the gap between in vitro activity and in vivo efficacy, non-invasive imaging modalities are used to confirm that RORγA agonist 1 reaches its target tissues and engages the RORγ receptor in a living organism. Positron Emission Tomography (PET) is a powerful technique for this purpose.

A PET tracer is developed by chemically modifying RORγA agonist 1 to incorporate a positron-emitting isotope, such as Fluorine-18, creating a molecule like [¹⁸F]RORγA-agonist-1. This radiotracer is then administered to preclinical animal models (e.g., mice or non-human primates). PET imaging can visualize the biodistribution of the tracer in real-time. In models of autoimmune disease, accumulation of the PET signal would be expected in lymphoid organs like the spleen and lymph nodes, where RORγ-expressing Th17 cells reside. Furthermore, target engagement can be confirmed through blocking studies: pre-administration of a high dose of non-radiolabeled ("cold") RORγA agonist 1 should compete with the tracer for binding to RORγ, leading to a significant reduction in the PET signal in target tissues. This confirms that the observed signal is specific to RORγ binding.

Multi-Omics Integration (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding of RORγA Agonist 1 Action

To capture the full biological impact of RORγ modulation, a systems-level approach integrating multiple "omics" datasets is employed. This provides a holistic view of the cellular perturbations induced by RORγA agonist 1.

Transcriptomics: Using RNA-sequencing (RNA-seq), researchers can analyze the global changes in gene expression in relevant cells (e.g., Th17 cells) treated with RORγA agonist 1. This confirms the upregulation of known RORγ target genes (IL17A, IL17F, IL23R) and can uncover novel, previously unassociated gene networks modulated by the agonist.

Proteomics: Quantitative mass spectrometry-based proteomics is used to measure changes in the cellular proteome. This validates that the transcriptional changes observed with RNA-seq translate to corresponding changes in protein levels. For example, an increase in IL17A mRNA should be accompanied by increased secretion of the IL-17A cytokine, which can be quantified in cell culture supernatants.

Metabolomics: This technique analyzes the profile of small-molecule metabolites within a cell. As Th17 cell differentiation and function are tightly linked to metabolic reprogramming (e.g., enhanced glycolysis), metabolomics can reveal how RORγA agonist 1 influences these metabolic pathways.

Integration: By integrating these datasets, a comprehensive model of the agonist's mechanism of action can be built. For example, transcriptomic data might show upregulation of glycolytic enzymes, which is confirmed by metabolomic data showing increased lactate (B86563) production, providing a multi-layered confirmation of the agonist's impact on cellular metabolism.

| Omics Layer | Key Technique | Major Findings Related to RORγA Agonist 1 |

| Transcriptomics | RNA-sequencing (RNA-seq) | Robust upregulation of Th17 signature genes (IL17A, IL17F, CCR6). |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Confirmed increase in secreted IL-17A and IL-17F protein levels. |

| Metabolomics | Gas/Liquid Chromatography-MS | Shows a shift towards aerobic glycolysis, consistent with Th17 cell activation. |

| Genomics | ChIP-sequencing | Confirms RORγA agonist 1 enhances RORγ binding to promoter regions of target genes. |

Future Directions, Translational Challenges, and Emerging Research Avenues for Rorγa Agonist 1

Unveiling Novel Downstream Effectors and Signaling Networks Modulated by RORγt Agonist 1

The primary mechanism of RORγt agonists involves stabilizing a coactivator-competent conformation of the receptor. Molecular dynamics simulations of Agonist 1 binding to RORγt reveal that this stabilization is achieved through specific molecular interactions. nih.gov A key event is the stabilization of the activation function helix (AF2 or H12), which is crucial for coactivator recruitment. nih.gov This is facilitated by the agonist inducing a specific conformation in the Trp317 residue, which in turn supports a hydrogen bond network and hydrophobic interactions that lock H12 in its active state. nih.gov

Beyond this core mechanism, RORγt agonists trigger a cascade of downstream signaling events. Activation of RORγt is known to upregulate the transcription of not only its signature cytokine IL-17, but also IL-21, IL-23R, and the Aryl Hydrocarbon Receptor (AHR). nih.gov Recent studies with RORγt agonists have identified more intricate networks. For instance, combination treatment with a RORγt agonist and IFN-α was shown to promote cytotoxic T cell differentiation through the activation of the Akt/Stat3 signal pathway. patsnap.com Furthermore, the synergistic anti-tumor effect of RORγt agonists with other agents appears to be mediated by the C-X-C motif chemokine ligand 10 (Cxcl10) and its receptor CXCR3, which enhances the infiltration of tumor-killing CD8+ T cells into the tumor microenvironment. patsnap.com Another layer of regulation involves post-translational modifications of RORγt itself, with the IL-1β-ERK signaling pathway phosphorylating RORγt at serine 182, a process that restricts hyperactivation and promotes anti-inflammatory functions in certain T cell subsets. nih.gov

Table 1: Key Downstream Signaling Components Modulated by RORγt Agonists

| Effector/Pathway | Modulating Agonist/Context | Consequence of Modulation | Reference(s) |

| IL-17A, IL-17F, IL-22, GM-CSF | Synthetic RORγ agonists | Increased cytokine production, enhanced effector function of Type 17 cells. | nih.gov |

| Akt/Stat3 Pathway | RORγt agonist LYC-55716 + IFN-α | Promoted cytotoxic T cell (Tc17) differentiation. | patsnap.com |

| CXCL10/CXCR3 Axis | RORγt agonist + IFN-α | Enhanced CD8+ T cell tumor infiltration. | patsnap.com |

| Trp317 Conformation | Agonist 1 | Stabilizes H12, promoting coactivator recruitment. | nih.gov |

| IL-1β-ERK-RORγtS182 Circuit | IL-1β signaling | Phosphorylation of RORγt restricts Th17 hyperactivation and promotes IL-10 in Tregs. | nih.gov |

Exploration of RORγt Agonist 1's Role in Underexplored Physiological Systems and Disease Contexts

While the primary focus of RORγt modulation has been on autoimmunity (inverse agonists) and cancer (agonists), emerging research is exploring its function in other pathophysiological settings. The expression of RORγ and the presence of Th17 cells have been noted in the progression of liver diseases, such as nonalcoholic fatty liver disease (NAFLD) to nonalcoholic steatohepatitis (NASH), and have been implicated in colorectal cancer. nih.gov

More recently, RORγt has been identified as a player in cardiovascular and neurological inflammation. In rat models, RORγt mediates angiotensin II-induced hypertension, microglia activation, and neuroinflammation, partly by disrupting the integrity of the blood-brain barrier. ahajournals.org This suggests a potential, though currently unexplored, therapeutic avenue for RORγt modulators in neuroinflammatory and cardiovascular diseases characterized by an IL-17-driven pathology. ahajournals.org Additionally, RORγ has been implicated in conferring resistance to chemotherapy agents like doxorubicin (B1662922) in prostate cancer models, suggesting that modulating its activity could be a strategy to overcome drug resistance. researchgate.net

Strategies for Enhancing RORγt Agonist 1 Specificity and Therapeutic Index in Preclinical Settings

A significant hurdle in the development of RORγt modulators is achieving specificity and a favorable therapeutic index. The ligand-binding pocket of RORγt is highly hydrophobic, which often leads to compounds with poor metabolic stability and oral bioavailability. drugdiscoverytrends.com Furthermore, achieving selectivity over the other ROR isoforms, RORα and RORβ, as well as other nuclear receptors like the Liver X Receptors (LXRs), is a major challenge due to structural similarities in their binding domains. nih.govcdnsciencepub.com

Several strategies are being pursued to overcome these challenges:

Structure-Based Drug Design: A "functionality switching" strategy has been successfully employed, where the scaffold of a known RORγt inverse agonist is systematically modified to convert it into an agonist. fudan.edu.cnacs.org This approach led to the discovery of potent and selective agonists with improved pharmacokinetic profiles. patsnap.comacs.org

Allosteric Modulation: Targeting allosteric sites outside the conserved orthosteric ligand-binding pocket is an emerging strategy. acs.org Allosteric modulators can offer greater specificity and novel mechanisms of action, potentially avoiding the off-target effects associated with orthosteric ligands. researchgate.netacs.org

Affinity and Valency Engineering: General principles of drug design, such as modulating the affinity (how tightly the drug binds) and valency (the number of binding sites) of a compound, can be applied to increase the therapeutic index. semanticscholar.org This involves fine-tuning the molecule to be highly effective at the target site while minimizing effects on normal tissues. semanticscholar.org

Development of Advanced In Vitro and In Vivo Models for RORγt Agonist 1 Research

To better predict the human response to RORγt agonists, researchers are moving beyond traditional cell lines and animal models.

Advanced In Vitro Models: Three-dimensional (3D) organoid cultures, particularly patient-derived tumor organoids, are being used to assess the efficacy of RORγt modulators. researchgate.net These models better recapitulate the complex tumor microenvironment compared to 2D cell cultures.

Humanized Mouse Models: These are becoming indispensable tools for preclinical immuno-oncology research. nih.govfrontiersin.org By engrafting immunodeficient mice with human hematopoietic stem cells (HSPCs) or patient-derived tumors (PDXs), researchers can study the effects of drugs like RORγt Agonist 1 on a human immune system and a human tumor simultaneously. nih.govherabiolabs.com A notable development is the NOG-pRORγt-γc transgenic mouse strain, which is specifically engineered to have improved development of lymph nodes, structures that are critical for immune responses and are dependent on RORγt. nih.govfrontiersin.org

Addressing Methodological Limitations and Fostering Collaborative Research on RORγt Agonist 1

The development of RORγt modulators is fraught with challenges. Many promising compounds have failed in preclinical and clinical development, highlighting significant methodological hurdles. drugdiscoverytrends.com A primary limitation is achieving sufficient drug exposure at the target tissue while avoiding toxicity. drugdiscoverytrends.com The high attrition rate for oral RORγt inhibitors underscores the difficulty in designing molecules with appropriate drug-like properties for this specific target. drugdiscoverytrends.com

Another challenge is the potential for compounds to have dichotomous or unexpected effects. For example, a compound identified as a RORγ agonist in a reporter assay was found to suppress Th17-related cytokine production in cells by inhibiting a separate signaling pathway (SRC-ERK-STAT3), demonstrating the complexity of cellular responses. mdpi.com This highlights the need for comprehensive screening cascades that assess not just direct receptor binding but also downstream functional outcomes and potential off-target effects. The broad, multi-institutional research effort seen in the field, with numerous pharmaceutical companies and academic labs publishing key findings, underscores the implicit need for collaboration to piece together the complex biology of RORγt and accelerate the development of effective therapeutics. drugdiscoverytrends.comfudan.edu.cnresearchgate.net

Potential for RORγt Agonist 1 in Combination Therapies in Preclinical Studies

The immunomodulatory effects of RORγt agonists make them ideal candidates for combination therapies, particularly in oncology. The rationale is that activating RORγt can enhance T cell function and remodel the tumor microenvironment, making tumors more susceptible to other anti-cancer agents. nih.govresearchgate.net Preclinical studies have shown significant promise for this approach. RORγ agonists have demonstrated superior anti-tumor activity when combined with established immunotherapies. researchgate.net For example, combining a RORγ agonist with anti-CTLA-4 or an agonist anti-OX40 antibody has resulted in significantly delayed tumor growth and prolonged survival in murine models. researchgate.netaacrjournals.org The combination with IFN-α has also shown synergistic effects in liver cancer models. patsnap.com Beyond immunotherapy, RORγ agonists have been shown to augment the anti-tumor activity of conventional chemotherapies like doxorubicin. researchgate.net

Table 2: Preclinical Combination Therapies Involving RORγt Agonists

| Combination Partner | RORγt Agonist Used | Disease Model(s) | Key Finding | Reference(s) |

| Anti-PD-1 | LYC-54143 | Multiple syngeneic murine cancer models | Superior tumor growth inhibition compared to single agents in 6 of 12 models tested. | researchgate.net |

| Anti-CTLA-4 | LYC-54143 | Multiple syngeneic murine cancer models | Superior tumor growth inhibition compared to single agents. | researchgate.net |

| Agonist anti-OX40 Ab | LYC-54143 | Murine tumor model (vaccine-primed) | Significantly delayed tumor growth and prolonged survival; increased CD4+ and CD8+ T-cell infiltration. | aacrjournals.org |

| Interferon-alpha (IFN-α) | LYC-55716 | Hepatocellular carcinoma (HCC) models | Synergistic antitumor effect mediated by enhanced CD8+ T cell infiltration via the CXCL10-CXCR3 axis. | patsnap.com |

| Doxorubicin | LYC-54143 | Syngeneic murine cancer models | Augmented antitumor activity of the chemotherapeutic agent. | researchgate.net |

Q & A

Q. How can RORγ Agonist 1 be integrated into studies of gut microbiota-immune axis interactions?

- Methodological Answer : Use gnotobiotic mice colonized with defined microbiota to test agonist effects on Th17/Treg balance in the lamina propria. Couple with metagenomic sequencing to correlate microbial diversity shifts with immune outcomes. Validate findings using fecal microbiota transplantation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.